Ethyl tert-butylacetate
Overview
Description
Ethyl tert-butylacetate is an organic compound with the formula C8H16O2. It is a colorless liquid known for its hydrothermal stability and low volatility . This compound is used in various chemical processes and has applications in different scientific fields.
Mechanism of Action
Target of Action
Ethyl tert-butylacetate is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve, such as lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Mode of Action
The interaction of this compound with its targets primarily involves the process of dissolution. As a solvent, this compound interacts with substances by breaking intermolecular bonds, allowing the substances to disperse evenly within it .
Biochemical Pathways
Once inhaled into the body, this compound is metabolized to tert-butanol (TBA) and acetaldehyde by cytochrome P450 . TBA is further metabolized to 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its absorption, distribution, metabolism, and excretion (ADME). Inhaled this compound is rapidly absorbed and eliminated with the urine . The metabolism of this compound becomes saturated at higher concentrations .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. It can dissolve various substances, facilitating their application in industrial processes . In the body, this compound is metabolized into other compounds, which can then be excreted .
Preparation Methods
Ethyl tert-butylacetate can be synthesized through several methods. One common method involves the esterification of tert-butylacetic acid with ethanol in the presence of a strong acid catalyst. This reaction typically requires heating to achieve a high yield . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis . Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Ethyl tert-butylacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In acidic conditions, this compound can be hydrolyzed to form tert-butylacetic acid and ethanol.
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4) to form various products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Scientific Research Applications
Ethyl tert-butylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the preparation of biological samples and as a solvent in biochemical assays.
Comparison with Similar Compounds
Ethyl tert-butylacetate can be compared with other esters such as ethyl acetate and methyl butyrate.
Ethyl Acetate: Ethyl acetate is a simpler ester with the formula C4H8O2.
Methyl Butyrate: Methyl butyrate has the formula C5H10O2 and is known for its fruity odor.
This compound’s unique combination of stability, low volatility, and reactivity makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 3,3-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNHAMYTBAUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201565 | |
Record name | Ethyl 3,3-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-78-3 | |
Record name | Butanoic acid, 3,3-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5340-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,3-dimethylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3,3-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,3-dimethylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3,3-DIMETHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67MQQ79JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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